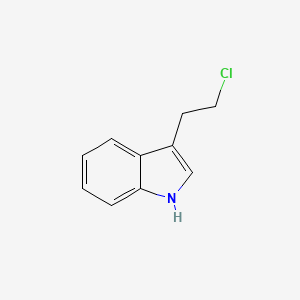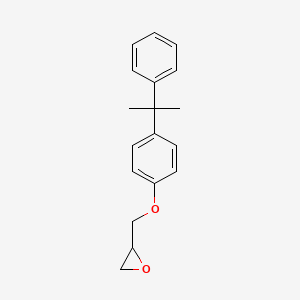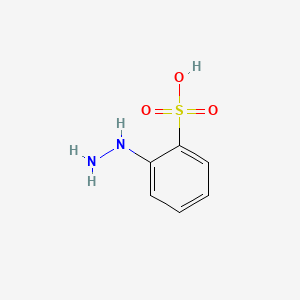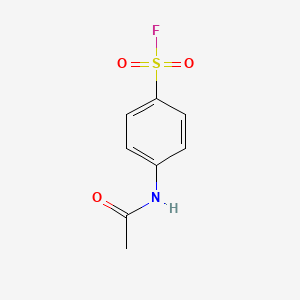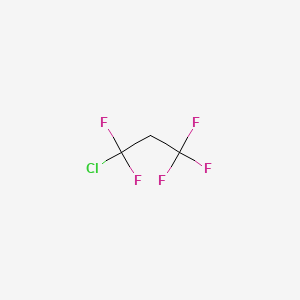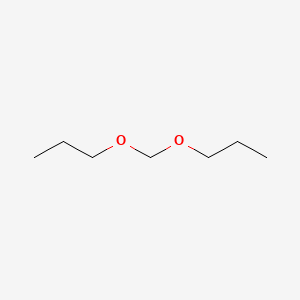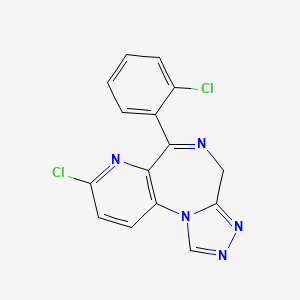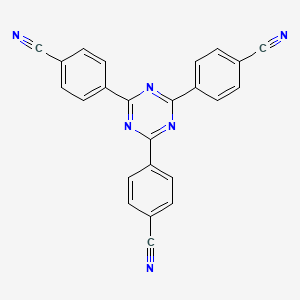
2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine
描述
2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine is an organic compound belonging to the triazine family It is characterized by a triazine ring substituted with three 4-cyanophenyl groups at the 2, 4, and 6 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine typically involves the cyclotrimerization of benzonitrile derivatives. One common method is the reaction of 4-cyanobenzonitrile with a suitable catalyst under high-temperature conditions. The reaction proceeds through the formation of intermediate species, which then cyclize to form the triazine ring.
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of polymers, resins, and other advanced materials due to its stability and functional properties.
作用机制
The mechanism of action of 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring and cyanophenyl groups can engage in various interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
- 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine
- 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine
- 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine
Comparison: Compared to its analogs, 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine is unique due to the presence of the cyanophenyl groups, which impart distinct electronic and steric properties. These differences affect the compound’s reactivity, stability, and potential applications. For instance, the electron-withdrawing nature of the cyano groups can enhance the compound’s ability to participate in certain types of chemical reactions and interactions.
属性
IUPAC Name |
4-[4,6-bis(4-cyanophenyl)-1,3,5-triazin-2-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12N6/c25-13-16-1-7-19(8-2-16)22-28-23(20-9-3-17(14-26)4-10-20)30-24(29-22)21-11-5-18(15-27)6-12-21/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKRIYCYWOHUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC(=NC(=N2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363925 | |
| Record name | 2,4,6-TRIS(4-CYANOPHENYL)-1,3,5-TRIAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6876-34-2 | |
| Record name | 2,4,6-TRIS(4-CYANOPHENYL)-1,3,5-TRIAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


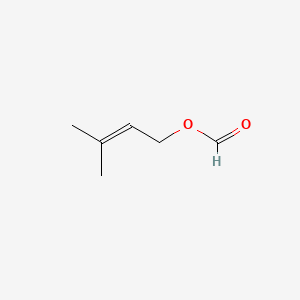
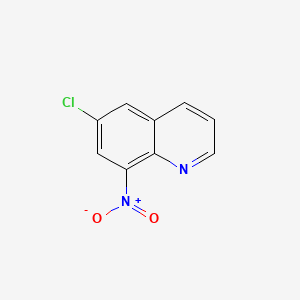
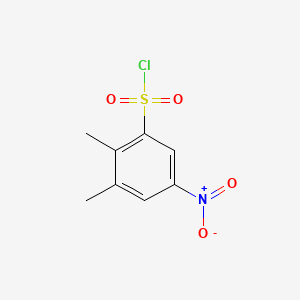

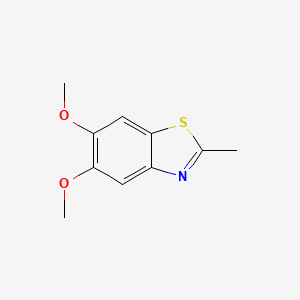
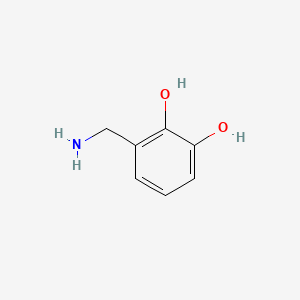
![Propanenitrile, 3-[ethyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B1596408.png)
